molecular formula C17H25NO7 B12994160 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid

Cat. No.: B12994160
M. Wt: 355.4 g/mol
InChI Key: MPIZGBBADRFNOT-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through various organic reactions, such as aldol condensation or Michael addition.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The trimethoxyphenyl group may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the trimethoxy groups, resulting in different chemical properties and reactivity.

    3-tert-Butoxycarbonylamino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains two methoxy groups instead of three, affecting its steric and electronic properties.

Uniqueness

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Biological Activity

3-tert-Butoxycarbonylamino-3-(2,3,4-trimethoxy-phenyl)-propionic acid (Boc-amino acid) is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group and a 2,3,4-trimethoxyphenyl moiety. The compound's molecular formula is C17H25NO7, with a molar mass of approximately 355.38 g/mol. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

The compound exhibits several notable physicochemical properties:

PropertyValue
Molecular FormulaC17H25NO7
Molar Mass355.38 g/mol
Density1.180 ± 0.06 g/cm³ (Predicted)
Boiling Point514.6 ± 50.0 °C (Predicted)
pKa4.45 ± 0.10 (Predicted)

These properties are significant for understanding the compound's stability and reactivity in biological systems.

The biological activity of Boc-amino acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the trimethoxyphenyl group enhances its binding affinity to these targets, potentially influencing pathways related to inflammation, cancer progression, and metabolic disorders.

Therapeutic Applications

Preliminary studies suggest that Boc-amino acid may exhibit:

  • Anti-inflammatory effects : By modulating cytokine production and immune responses.
  • Antioxidant properties : Protecting cells from oxidative stress.
  • Antitumor activity : Inhibiting the proliferation of cancer cells through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological implications of Boc-amino acid:

  • Inflammation Modulation : A study demonstrated that derivatives of Boc-amino acids could significantly reduce the secretion of pro-inflammatory cytokines in vitro, indicating potential use in treating autoimmune diseases .
  • Antioxidant Activity : Research highlighted the ability of Boc-amino acids to scavenge free radicals, thus protecting cellular integrity against oxidative damage .
  • Cancer Therapeutics : A recent investigation showed that Boc-amino acid derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells via the mitochondrial pathway .

Synthesis Methods

The synthesis of Boc-amino acid involves several steps:

  • Formation of the Boc Group : The amino group is protected using tert-butoxycarbonyl chloride.
  • Coupling with Trimethoxyphenyl Propionic Acid : This step typically employs coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(9-13(19)20)10-7-8-12(22-4)15(24-6)14(10)23-5/h7-8,11H,9H2,1-6H3,(H,18,21)(H,19,20)

InChI Key

MPIZGBBADRFNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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